molecular formula C20H24BNO4 B1456425 4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester CAS No. 2096330-26-4

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester

Cat. No.: B1456425
CAS No.: 2096330-26-4
M. Wt: 353.2 g/mol
InChI Key: XECXLZBBBRYLFW-UHFFFAOYSA-N
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Description

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester is a complex organic compound that features a benzamide core substituted with a benzyloxy group and a dioxaborolane moiety

Mechanism of Action

Target of Action

The primary target of 4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two organic groups .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester group of the compound is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a major biochemical pathway affected by this compound . This reaction is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds . The compound’s unique reactivity and low toxicity make it a valuable reagent in this process .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool in organic synthesis, allowing for the construction of complex organic molecules from simpler building blocks .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled and stored in a well-ventilated area to avoid dust formation . Furthermore, the compound should be kept away from heat and sources of ignition due to potential fire hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which is then subjected to further reactions to introduce the benzyloxy and benzamide groups . The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions . The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the benzamide group can produce benzylamine .

Properties

IUPAC Name

N-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)17-12-10-16(11-13-17)18(23)22-24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECXLZBBBRYLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NOCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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